molecular formula C10H10N2O B3239228 4-Benzyloxazol-5-amine CAS No. 1420824-91-4

4-Benzyloxazol-5-amine

Cat. No.: B3239228
CAS No.: 1420824-91-4
M. Wt: 174.20 g/mol
InChI Key: KQQZQEQQVFHFBK-UHFFFAOYSA-N
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Description

4-Benzyloxazol-5-amine is a heterocyclic compound featuring an oxazole ring substituted with a benzyl group at the 4-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyloxazol-5-amine typically involves the cyclization of 2-aminophenol with benzyl bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyloxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

4-Benzyloxazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyloxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of key enzymes in metabolic pathways or disruption of cellular processes .

Comparison with Similar Compounds

    Benzoxazole: Similar structure but lacks the amine group at the 5-position.

    Oxazole: Lacks both the benzyl group and the amine group.

    Isoxazole: Similar ring structure but with different positioning of nitrogen and oxygen atoms.

Uniqueness: 4-Benzyloxazol-5-amine is unique due to the presence of both the benzyl group and the amine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-benzyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c11-10-9(12-7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQQZQEQQVFHFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(OC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501302555
Record name 5-Oxazolamine, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420824-91-4
Record name 5-Oxazolamine, 4-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420824-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxazolamine, 4-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501302555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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